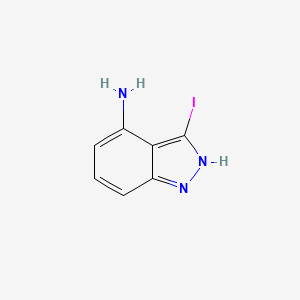

3-iodo-1H-indazol-4-amine

Overview

Description

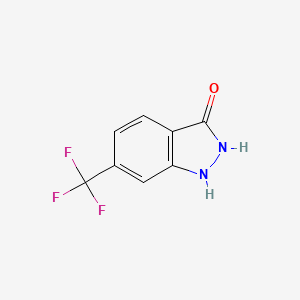

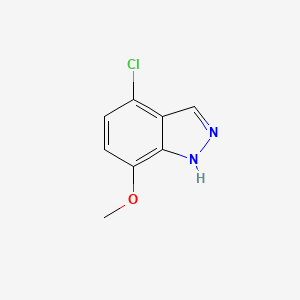

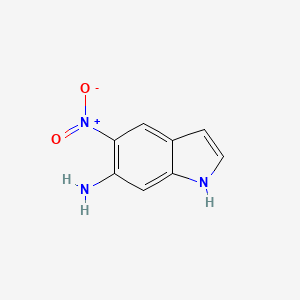

3-Iodo-1H-indazol-4-amine is an indazole compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

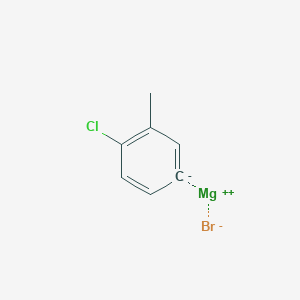

Indazole compounds are synthesized using various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .Molecular Structure Analysis

The molecular structure of 3-iodo-1H-indazol-4-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indazole compounds show a broad range of chemical and biological properties . They are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

3-Iodo-1H-indazol-4-amine is a solid compound . It has a molecular weight of 259.05 . The IUPAC name for this compound is 3-iodo-1H-indazol-4-amine .Scientific Research Applications

Antitumor Activity

Indazole derivatives, including 3-iodo-1H-indazol-4-amine, have shown promising antitumor activity. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Anti-inflammatory Properties

Indazole derivatives are known for their anti-inflammatory properties . This makes 3-iodo-1H-indazol-4-amine a potential candidate for the development of new anti-inflammatory drugs.

Antibacterial Activity

Indazole derivatives have demonstrated antibacterial activity . This suggests that 3-iodo-1H-indazol-4-amine could be used in the development of new antibacterial agents.

Antidiabetic Activity

Indazole derivatives are also known for their antidiabetic activity . Therefore, 3-iodo-1H-indazol-4-amine could potentially be used in the treatment of diabetes.

Anti-osteoporosis Activity

Indazole derivatives have shown anti-osteoporosis activity . This indicates that 3-iodo-1H-indazol-4-amine could be a potential therapeutic agent for osteoporosis.

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . This suggests that 3-iodo-1H-indazol-4-amine could potentially be used in the development of new HIV protease inhibitors.

Serotonin Receptor Antagonists

Indazole-containing compounds have been used in the production of serotonin receptor antagonists . This implies that 3-iodo-1H-indazol-4-amine could be used in the development of new serotonin receptor antagonists.

Acetylcholinesterase Inhibitors

Indazole-containing compounds have been used in the production of acetylcholinesterase inhibitors . This suggests that 3-iodo-1H-indazol-4-amine could potentially be used in the development of new acetylcholinesterase inhibitors.

Mechanism of Action

Target of Action

3-Iodo-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary target of 3-Iodo-1H-indazol-4-amine is the tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

The 1H-indazole-3-amine structure, which includes 3-Iodo-1H-indazol-4-amine, is an effective hinge-binding fragment . In the case of tyrosine kinase, it binds effectively with the hinge region of the enzyme . This binding can inhibit the activity of the kinase, thereby affecting the phosphorylation process and ultimately influencing the signaling pathways within the cell .

Biochemical Pathways

The inhibition of tyrosine kinase by 3-Iodo-1H-indazol-4-amine affects several biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth and cancer .

Pharmacokinetics

Indazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.

Result of Action

The binding of 3-Iodo-1H-indazol-4-amine to tyrosine kinase can result in the inhibition of cell growth, particularly in neoplastic cell lines . This is achieved by causing a block in the G0–G1 phase of the cell cycle . Additionally, the compound has been found to affect apoptosis, possibly by inhibiting Bcl2 family members .

Action Environment

The action, efficacy, and stability of 3-Iodo-1H-indazol-4-amine can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole can significantly affect its anti-proliferative activity

Safety and Hazards

This compound may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Indazole compounds have a wide variety of medicinal applications and are an important part of many natural products and marketed drugs . Therefore, there is a great importance of heterocyclic ring containing drugs . In the future, these compounds could be further developed and used in the treatment of various diseases .

properties

IUPAC Name |

3-iodo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUAQXRBNAOVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646253 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-28-8 | |

| Record name | 3-Iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)